molecular formula C11H17N3 B13059273 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13059273
M. Wt: 191.27 g/mol
InChI Key: PRFCUCBRYDVBKK-UHFFFAOYSA-N
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Description

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylcyclopropylamine with 2-methyl-4,5-diaminopyrimidine under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of inflammatory mediators, disruption of viral replication, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-7-(1-methylcyclopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-8-7-10-12-6-3-9(14(10)13-8)11(2)4-5-11/h7,9,12H,3-6H2,1-2H3

InChI Key

PRFCUCBRYDVBKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CCNC2=C1)C3(CC3)C

Origin of Product

United States

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